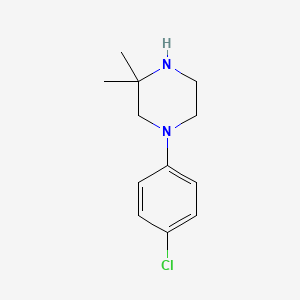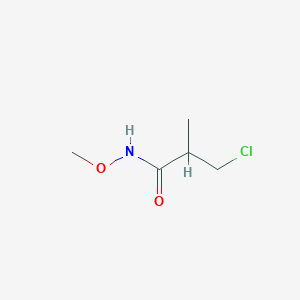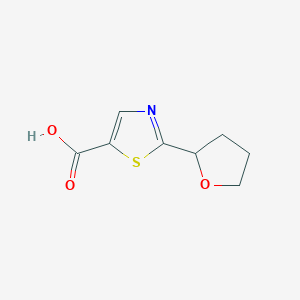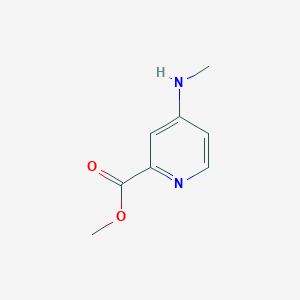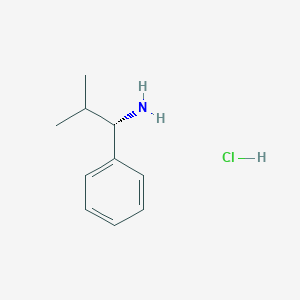
(S)-2-Methyl-1-phenylpropan-1-amine hydrochloride
概要
説明
This would include the compound’s systematic name, other names it might be known by, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.Chemical Reactions Analysis
This would involve a discussion of the reactions the compound undergoes. This could include its reactivity, the products it forms, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.科学的研究の応用
Isotope Effects in Enzymatic Reactions
Research by Abdel-Monem (1975) investigated the N-demethylation of tertiary amines, including compounds structurally related to (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride, by rodent liver homogenates. This study highlighted the kinetic isotope effects in enzymatic reactions, particularly the N-demethylation process, which is significant for understanding the metabolic pathways of similar amines in biological systems (Abdel-Monem, 1975).
Synthesis of GABA Receptor Antagonists
Abbenante, Hughes, and Prager (1994) explored the synthesis of analogs of Baclofen, including 2-(4-chlorophenyl)-3-nitropropan-1-amine, which shares a similar chemical structure with (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride. This research contributes to the development of specific agonists for GABA and GABAB receptors, enhancing our understanding of neurotransmission and receptor targeting (Abbenante et al., 1994).
Enzymatic O-Demethylation
The study by Zweig and Castagnoli (1977) focused on the in vitro O-demethylation of methoxylated 1-phenyl-2-aminopropanes, closely related to the compound . This research provides insights into the metabolism and psychotomimetic properties of such amines, with implications for understanding their biotransformation and potential psychoactive effects (Zweig & Castagnoli, 1977).
Enantioselective Synthesis in Medicinal Chemistry
Lifchits and Charette (2008) developed a methodology for the enantioselective synthesis of dual serotonin/norepinephrine reuptake inhibitors, including compounds structurally similar to (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride. This research is crucial for the production of enantiomerically pure compounds in medicinal chemistry, especially for central nervous system therapeutics (Lifchits & Charette, 2008).
Enantiomer Separation in Organic Chemistry
Dombrády Zs, Pálovics, and Fogassy (2019) described the separation of enantiomers of compounds including (1-methyl-2-phenyl)-ethylamine, structurally akin to (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride. This study enhances understanding of enantiomer separation, vital in the pharmaceutical industry and organic chemical research (Dombrády Zs et al., 2019).
Corrosion Inhibition Properties
Research by Boughoues et al. (2020) involved the synthesis of amine derivative compounds, including 2-{[(3-chlorophenyl)amino]methyl}phenol, with similarities to (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride. This study explored their use as corrosion inhibitors, demonstrating the potential application of such compounds in materials science (Boughoues et al., 2020).
Chemoselective Postmodification in Polymer Science
Mardyukov et al. (2014) synthesized bifunctional block copolymers, which included phenylpropanolamine derivatives. This research is relevant to the development of novel materials and offers insights into the potential of (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride derivatives in the field of polymer science (Mardyukov et al., 2014).
Safety And Hazards
This would involve a discussion of any safety concerns associated with the compound, such as its toxicity, flammability, or environmental impact.
将来の方向性
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
Please note that the availability of this information can vary depending on the compound. For some compounds, particularly those that are less well-studied, some of this information may not be available. For a specific analysis of “(S)-2-Methyl-1-phenylpropan-1-amine hydrochloride”, I would recommend consulting the primary scientific literature or a trusted database.
特性
IUPAC Name |
(1S)-2-methyl-1-phenylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-8(2)10(11)9-6-4-3-5-7-9;/h3-8,10H,11H2,1-2H3;1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDSYIZUCSUNKJ-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679636 | |
| Record name | (1S)-2-Methyl-1-phenylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Methyl-1-phenylpropan-1-amine hydrochloride | |
CAS RN |
68906-27-4 | |
| Record name | Benzenemethanamine, α-(1-methylethyl)-, hydrochloride (1:1), (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68906-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S)-2-Methyl-1-phenylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



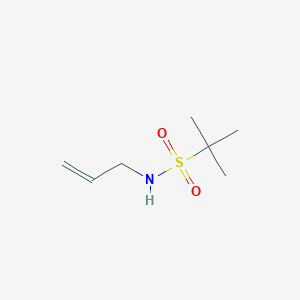




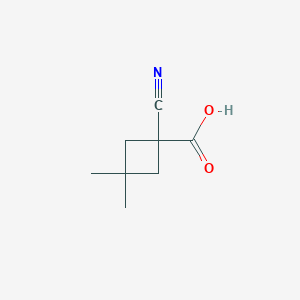
![3-[(2,4-Difluorophenyl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1425384.png)
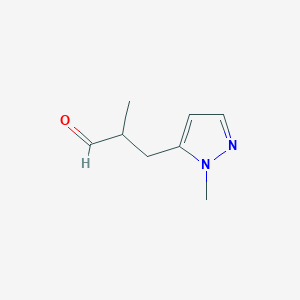
![[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine](/img/structure/B1425388.png)
![N-[4-(hydroxymethyl)phenyl]pent-4-enamide](/img/structure/B1425389.png)
